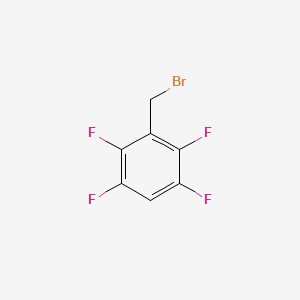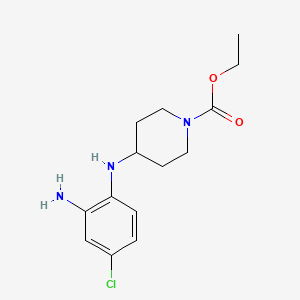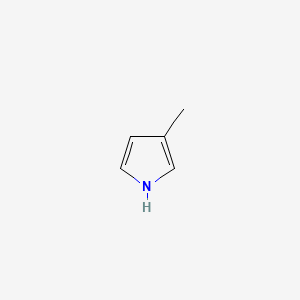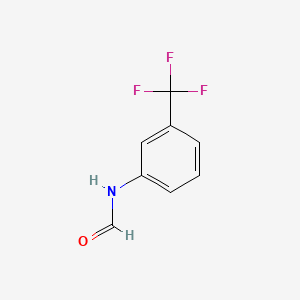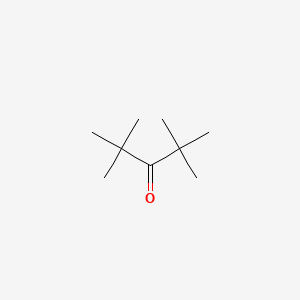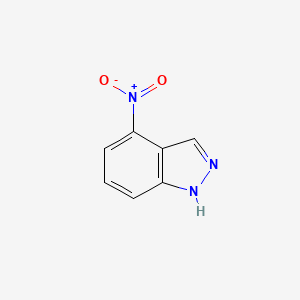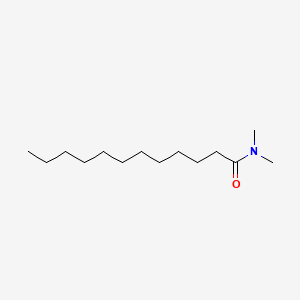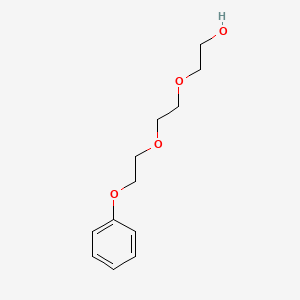
Triethylene glycol monophenyl ether
Vue d'ensemble
Description
Triethylene glycol monophenyl ether is a compound that is related to a class of chemicals known as glycol ethers. These compounds are typically derived from the reaction of ethylene oxide with alcohols and have a variety of applications due to their solvent properties. Although the provided papers do not directly discuss triethylene glycol monophenyl ether, they do provide insights into the properties and behaviors of similar glycol ether compounds, which can be used to infer some aspects of triethylene glycol monophenyl ether's characteristics .
Synthesis Analysis
The synthesis of glycol ethers can be achieved through various methods, including polycondensation reactions and telomerization. For instance, multicyclic poly(ether esters) were synthesized by polycondensation of oligo(ethylene glycol)s with trimesoyl chloride . Another method involved the synthesis of octadienyl ethers of tri- and tetraethylene glycol through butadiene telomerization . These methods highlight the versatility in synthesizing glycol ether derivatives, which could be applicable to the synthesis of triethylene glycol monophenyl ether.
Molecular Structure Analysis
The molecular structure of glycol ethers affects their physical properties and reactivity. For example, the presence of unsaturation in the lipophilic chains of octadienyl ethers of tri- and tetraethylene glycol was found to increase their global hydrophilicity . Similarly, the molecular structure of triethylene glycol monophenyl ether would influence its solubility, reactivity, and potential applications.
Chemical Reactions Analysis
Glycol ethers can undergo various chemical reactions, including oxidation and polymerization. The oxidation of thioether moieties in poly(ethylene glycol) derivatives to sulfoxide units led to the disassembly of micelles, demonstrating the potential for redox-responsive behavior . This suggests that triethylene glycol monophenyl ether could also participate in oxidation reactions that affect its physical state and potential use as a carrier in drug delivery systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of glycol ethers are influenced by their molecular structure. For example, the boiling and melting points of triethylene glycol diglycidyl ether were reported, providing a basis for understanding the thermal properties of similar compounds . Additionally, the volumetric and viscosimetric properties of triethylene glycol monomethyl ether in water were studied, indicating strong molecular interactions between the glycol ether and water . These properties are crucial for applications that require specific solvent characteristics or for understanding the behavior of these compounds in biological systems.
Applications De Recherche Scientifique
Liquid Crystalline (LC) Phase Stabilization
Triethylene glycol (3EO) derivatives, such as those based on triethylene glycol and 1-(4-hydroxy-4‘-biphenylyl)-2-(4-hydroxyphenyl)butane (TPB), have been studied for their role in stabilizing liquid crystalline phases. This research focused on understanding the odd-even effect in isotropization temperatures, entropy, and enthalpy changes of cyclic compounds in the nematic phase, which contrasts with linear polymers in similar conditions (Percec et al., 1997).
Polymerization in Dental Resins
Research on triethylene glycol dimethacrylate/2,2-bis[4-(2-hydroxy-3-methacryloxy-prop-1-oxy)-phenyl]propane bisphenyl-α-glycidyl ether dimethacrylate copolymers has demonstrated their application in dental resins. These copolymers, used in formulations of dental resins, show varying thermal properties and residual monomer presence, based on storage time, impacting their application in dental health (Rigoli et al., 2009).
Biodegradation Studies
Triethylene glycol monododecyl ether's biodegradability was evaluated under the Organization for Economic Co-operation and Development (OECD) Screening Test conditions. The study involved measuring primary biodegradation and analyzing the concentration profiles of its metabolites, contributing to environmental and ecological research (Zgoła-Grześkowiak et al., 2008).
Drug Delivery and Gene Therapy
Poly(ether-ether) and poly(ether-ester) block copolymers, which include derivatives of polyethylene glycol such as triethylene glycol, have seen significant application in biomedical fields like drug delivery, gene therapy, and tissue engineering. Their safety and biocompatibility make them suitable for developing active targeting theranostic systems (He et al., 2016).
Mécanisme D'action
Target of Action
Triethylene glycol monophenyl ether, also known as Phenoxyethanol, is primarily used as an antiseptic and preservative in pharmaceuticals, cosmetics, and lubricants . It is a glycol ether used as a perfume fixative, insect repellent, and also as an anesthetic in fish aquaculture .
Mode of Action
Phenoxyethanol demonstrates antimicrobial ability, acting as an effective preservative . It is produced by reacting phenol and ethylene oxide at high temperature and pressure . It has been shown to inactivate bacteria and several types of yeast .
Biochemical Pathways
For example, an optimized triethylene glycol (TEG) dehydration approach has been proposed to overcome the drawbacks of traditional TEG dehydration methods for shale gas processing .
Pharmacokinetics
It is known that glycol ethers, in general, can be absorbed through the skin and respiratory tract, distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
Phenoxyethanol has germicidal and germistatic properties . It is often used together with quaternary ammonium compounds . It is used as a perfume fixative, an insect repellent, an antiseptic, a solvent for cellulose acetate, dyes, inks, and resins, a preservative for pharmaceuticals, cosmetics, and lubricants, and an anesthetic in fish aquaculture .
Action Environment
The action of Triethylene glycol monophenyl ether can be influenced by environmental factors. For example, in the context of shale gas processing, the performance of an improved TEG dehydration method was found to be more energy-saving and economical compared to the conventional method .
Propriétés
IUPAC Name |
2-[2-(2-phenoxyethoxy)ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4/c13-6-7-14-8-9-15-10-11-16-12-4-2-1-3-5-12/h1-5,13H,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHKBOHEOJFNNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70222353 | |
| Record name | Triethylene glycol monophenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70222353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triethylene glycol monophenyl ether | |
CAS RN |
7204-16-2 | |
| Record name | Triethylene glycol monophenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007204162 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triethylene glycol monophenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70222353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



